3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine
CAS No.: 1276197-23-9
VCID: VC0196398
Molecular Formula: C19H21ClN2O4S
Molecular Weight: 414.9 g/mol
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

Description |
3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine is a deuterated derivative of chlorpromazine, a well-known antipsychotic medication belonging to the phenothiazine class. This compound is characterized by the presence of a chlorophenothiazine core and two trideuteriomethyl groups attached to a propan-1-amine moiety. The incorporation of deuterium atoms can influence its pharmacokinetic properties and metabolic stability, making it a subject of interest in medicinal chemistry. Spectral DataRelevant analyses include spectral data such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to confirm structural integrity post-synthesis. Synthesis and PreparationThe synthesis of 3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine involves several steps typical for modifying existing phenothiazine structures:
Mechanism of ActionThis compound primarily acts as an antagonist at dopamine receptors (subtypes D1, D2, D3, and D4), which are associated with antipsychotic properties. It also exhibits antagonistic effects at serotonin (5-HT2A), histamine (H1), and adrenergic receptors, contributing to both therapeutic effects and side effects. Biological Activity and Applications3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine is primarily used as an antipsychotic agent due to its ability to block dopamine receptors, alleviating psychotic symptoms such as hallucinations and delusions. Its deuterated form may offer enhanced pharmacokinetic properties compared to non-deuterated chlorpromazine. Safety and Toxicity
Comparison with Similar Compounds
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CAS No. | 1276197-23-9 | ||||||||||||||||||||
Product Name | 3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine | ||||||||||||||||||||
Molecular Formula | C19H21ClN2O4S | ||||||||||||||||||||
Molecular Weight | 414.9 g/mol | ||||||||||||||||||||
IUPAC Name | 3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine;oxalic acid | ||||||||||||||||||||
Standard InChI | InChI=1S/C17H19ClN2S.C2H2O4/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;3-1(4)2(5)6/h3-4,6-9,12H,5,10-11H2,1-2H3;(H,3,4)(H,5,6)/i1D3,2D3; | ||||||||||||||||||||
Standard InChIKey | FZNQRUYAXGKACN-TXHXQZCNSA-N | ||||||||||||||||||||
Isomeric SMILES | [2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H].C(=O)(C(=O)O)O | ||||||||||||||||||||
SMILES | CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl | ||||||||||||||||||||
Canonical SMILES | CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C(=O)(C(=O)O)O | ||||||||||||||||||||
Purity | 95% by HPLC; 98% atom D | ||||||||||||||||||||
Related CAS | 1019646-35-5 (unlabelled) | ||||||||||||||||||||
Synonyms | 2-Chloro-10-(3-dimethylaminopropyl)phenothiazine Oxalate | ||||||||||||||||||||
Tag | Chlorpromazine | ||||||||||||||||||||
PubChem Compound | 131871755 | ||||||||||||||||||||
Last Modified | Apr 15 2024 |
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